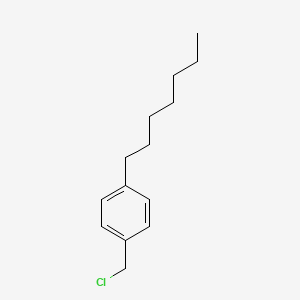![molecular formula C40H82O2S3Sn B14608121 Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate CAS No. 59586-12-8](/img/structure/B14608121.png)
Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate is an organotin compound characterized by the presence of a tin atom bonded to three dodecylsulfanyl groups and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate typically involves the reaction of tris(dodecylsulfanyl)tin chloride with methyl 3-bromopropanoate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the substitution reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tin-sulfur bonds can participate in substitution reactions with nucleophiles, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like alkyl halides, Grignard reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: New organotin compounds with different substituents.
Applications De Recherche Scientifique
Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate has several scientific research applications:
Biology: Potential use in the study of organotin compounds’ biological activity and their effects on living organisms.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of materials with specific properties, such as increased stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate involves its ability to interact with various molecular targets through its tin and sulfanyl groups. These interactions can lead to the formation of stable complexes with other molecules, influencing their reactivity and stability. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-[tris(phenylsulfanyl)stannyl]propanoate
- Methyl 3-[tris(butylsulfanyl)stannyl]propanoate
- Methyl 3-[tris(octylsulfanyl)stannyl]propanoate
Uniqueness
Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate is unique due to the presence of long dodecyl chains, which impart specific properties such as increased hydrophobicity and potential for self-assembly into organized structures. This makes it particularly useful in applications requiring materials with specific surface properties and stability.
Propriétés
Numéro CAS |
59586-12-8 |
|---|---|
Formule moléculaire |
C40H82O2S3Sn |
Poids moléculaire |
810.0 g/mol |
Nom IUPAC |
methyl 3-tris(dodecylsulfanyl)stannylpropanoate |
InChI |
InChI=1S/3C12H26S.C4H7O2.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;1-3-4(5)6-2;/h3*13H,2-12H2,1H3;1,3H2,2H3;/q;;;;+3/p-3 |
Clé InChI |
YLXGHYDMRSLTCR-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCCCCS[Sn](CCC(=O)OC)(SCCCCCCCCCCCC)SCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


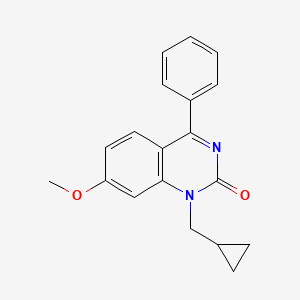
![1-(Methylsulfanyl)-4-{(Z)-[4-(methylsulfanyl)-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14608052.png)
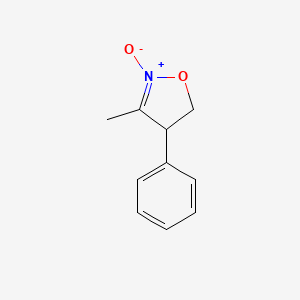
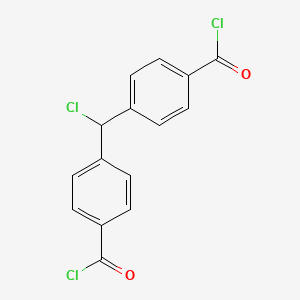
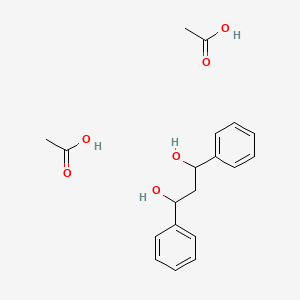
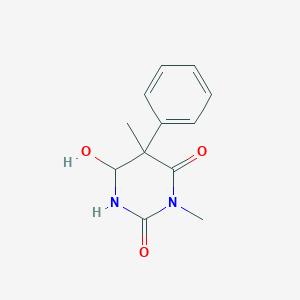
![Benzoic acid, 2-[[1-[(4-methylphenyl)imino]ethyl]amino]-](/img/structure/B14608080.png)
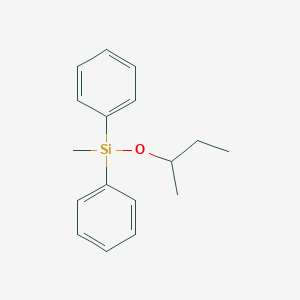
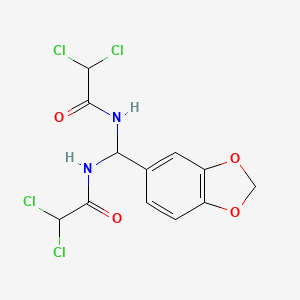
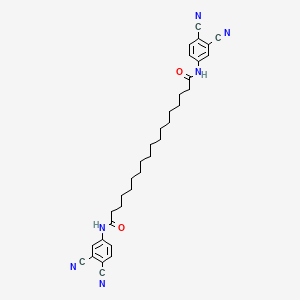
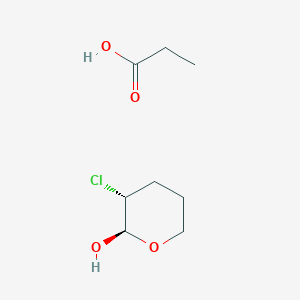
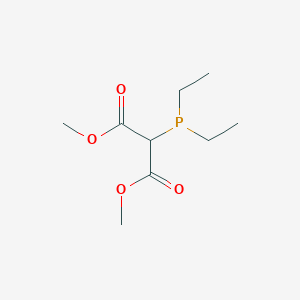
![3-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol](/img/structure/B14608117.png)
